Cas no 921513-70-4 (5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one structure
921513-70-4 structure
商品名:5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one
CAS番号:921513-70-4
MF:C25H24FN5O2
メガワット:445.488768577576
CID:6561949

5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one 化学的及び物理的性質

名前と識別子

    • 5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one
    • 3H-Pyrazolo[4,3-c]pyridin-3-one, 5-ethyl-7-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2,5-dihydro-2-phenyl-
    • インチ: 1S/C25H24FN5O2/c1-2-28-16-21(23-22(17-28)25(33)31(27-23)20-6-4-3-5-7-20)24(32)30-14-12-29(13-15-30)19-10-8-18(26)9-11-19/h3-11,16-17H,2,12-15H2,1H3
    • InChIKey: MQANYSYPFPSECM-UHFFFAOYSA-N
    • ほほえんだ: C1N(CC)C=C(C(N2CCN(C3=CC=C(F)C=C3)CC2)=O)C2=NN(C3=CC=CC=C3)C(=O)C=12

5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2248-0151-30mg
5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
921513-70-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2248-0151-50mg
5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
921513-70-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2248-0151-2μmol
5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
921513-70-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2248-0151-5μmol
5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
921513-70-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2248-0151-5mg
5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
921513-70-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2248-0151-100mg
5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
921513-70-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2248-0151-2mg
5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
921513-70-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2248-0151-20μmol
5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
921513-70-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2248-0151-10mg
5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
921513-70-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2248-0151-4mg
5-ethyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
921513-70-4 90%+
4mg
$66.0 2023-05-16

5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one 関連文献

5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-oneに関する追加情報

Introduction to 5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (CAS No. 921513-70-4)

The compound 5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one, identified by its CAS number 921513-70-4, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to a class of scaffolds that have garnered considerable attention due to their structural complexity and potential biological activity. The presence of multiple functional groups, including an ethyl substituent, a piperazine moiety, and a pyrazolopyridine core, makes this compound a versatile candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of pyrazolopyridine derivatives in the development of novel therapeutic agents. The pyrazolo[4,3-c]pyridine core is particularly noteworthy for its ability to modulate various biological pathways, making it a valuable scaffold for designing compounds with pharmacological relevance. The incorporation of a 4-(4-fluorophenyl)piperazine group into the molecular structure introduces additional complexity and potential for interaction with biological targets. This design rationale is supported by the growing body of evidence demonstrating that piperazine derivatives can serve as effective pharmacophores in the treatment of neurological and cardiovascular disorders.

In the context of modern drug development, the synthesis and characterization of such complex molecules require sophisticated methodologies and advanced analytical techniques. The 5-ethyl substituent in the compound further contributes to its structural diversity, enabling fine-tuning of physicochemical properties such as solubility and metabolic stability. These attributes are crucial for optimizing drug-like characteristics and ensuring efficacy in preclinical and clinical settings.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The fluorophenyl moiety is known to enhance binding affinity and selectivity towards certain receptors, which is particularly relevant for targeting conditions such as depression, anxiety, and cognitive impairments. Preclinical studies have begun to explore the pharmacological profile of related pyrazolopyridine derivatives, suggesting that compounds like 5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one may exhibit promising effects on neurotransmitter systems.

The chemical synthesis of this compound involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations are often employed to construct the intricate heterocyclic framework. The use of high-resolution spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), plays a critical role in confirming the structural integrity of the synthesized molecule.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with potential biological targets. These simulations provide insights into key pharmacophoric elements responsible for receptor recognition and can guide further modifications to enhance potency and selectivity. The integration of experimental data with computational predictions offers a robust framework for rational drug design.

The pharmacokinetic properties of 5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one are also under investigation to assess its suitability for therapeutic applications. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are carefully evaluated to predict its behavior in vivo. Additionally, toxicological studies are being conducted to ensure safety margins and identify any potential liabilities before advancing into clinical trials.

Recent advancements in synthetic organic chemistry have enabled the efficient preparation of complex heterocycles like this one. Techniques such as flow chemistry and microwave-assisted synthesis have improved reaction efficiency and scalability, making it feasible to produce larger quantities for downstream applications. These innovations are particularly relevant for pharmaceutical industries aiming to streamline their drug discovery pipelines.

The broader significance of this compound lies in its contribution to the expanding library of heterocyclic scaffolds available for medicinal chemists. By leveraging structural motifs that have demonstrated biological activity, researchers can accelerate the identification of novel lead compounds with therapeutic potential. The combination of innovative synthetic strategies and cutting-edge pharmacological investigations ensures that molecules like 5-ethyl-7-4-(4-fluorophenyl)piperazine-1-carbonyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one will continue to play a pivotal role in addressing unmet medical needs.

In conclusion,5 ethyl 7 4 4 fluorphenyl piperazine 1 carbonyl 2 phenyl 2h 3h 5h pyrazolo 43 cpyridin 3 one (CAS No. 921513 70 4) exemplifies the intersection of synthetic chemistry and pharmacology in developing next-generation therapeutic agents. Its complex structure and promising biological profile make it a compelling candidate for further research aimed at discovering new treatments for neurological and other disorders. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly contribute significantly to advancements in human health.

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